molecular formula C4H5N5S B1271205 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile CAS No. 338751-47-6

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile

Cat. No.: B1271205
CAS No.: 338751-47-6
M. Wt: 155.18 g/mol
InChI Key: PEAZUIGJTJHBCG-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile is an organic compound characterized by the presence of a triazole ring, an amino group, and a sulfanyl-acetonitrile moiety

Biochemical Analysis

Biochemical Properties

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in its structure is known to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are crucial as they can modulate various biochemical pathways, leading to potential therapeutic applications. The sulfanyl group in this compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to inhibit kinases can lead to alterations in cell signaling pathways, affecting cell proliferation and apoptosis . Additionally, its interaction with lysine-specific demethylase 1 can result in changes in gene expression by modulating histone methylation patterns. These effects highlight the compound’s potential in regulating cellular functions and its therapeutic potential in diseases such as cancer.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to inhibition or activation of enzymatic activity . The sulfanyl group can form covalent bonds with cysteine residues, further modulating protein function. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cell death and organ damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, its interaction with binding proteins can affect its localization and distribution within tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biological effects. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as aminoguanidine hydrochloride and a suitable nitrile compound.

    Cyclization: The aminoguanidine hydrochloride undergoes cyclization with the nitrile compound to form the triazole ring.

    Sulfur Introduction:

    Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, batch or continuous processes can be employed.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification Techniques: Industrial purification techniques such as distillation, crystallization, and chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted triazole derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5S/c5-1-2-10-4-7-3(6)8-9-4/h2H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAZUIGJTJHBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)SC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365429
Record name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338751-47-6
Record name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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